5-bromo-N-[2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]furan-2-carboxamide
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Overview
Description
5-bromo-N-[2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]furan-2-carboxamide is a complex organic compound that features a quinoxaline moiety, a furan ring, and a bromine atom
Mechanism of Action
Target of Action
It’s worth noting that quinoxaline derivatives have been found to interact with a wide range of targets, receptors, and microorganisms .
Mode of Action
Quinoxaline derivatives are known for their versatile pharmacological properties . They can interact with their targets in various ways, leading to different biological effects.
Biochemical Pathways
Quinoxaline derivatives have been reported to influence a broad spectrum of biological activities, including anti-cancer, anti-microbial, anti-convulsant, anti-tuberculosis, anti-malarial, anti-leishmanial, anti-hiv, anti-inflammatory, anti-oxidant, anti-alzheimer’s, anti-diabetic, anti-covid, anti-dengue, anti-parkinsons, 5ht3 receptor antagonist, and anti-amoebiasis activities .
Result of Action
Given the wide range of biological activities associated with quinoxaline derivatives , it can be inferred that the compound may have diverse molecular and cellular effects.
Biochemical Analysis
Biochemical Properties
It is known that quinoxaline derivatives can interact with various enzymes, proteins, and other biomolecules . For instance, Brimonidine, a quinoxaline derivative, has been used in the treatment of glaucoma and ocular hypertension
Cellular Effects
Quinoxaline derivatives have been shown to have various effects on cells . For example, some quinoxaline derivatives have been found to inhibit photosynthetic electron transport
Molecular Mechanism
Quinoxaline derivatives have been found to exert their effects through various mechanisms, such as binding interactions with biomolecules and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-[2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]furan-2-carboxamide typically involves multiple steps, starting with the preparation of the quinoxaline core. One common method involves the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound to form the quinoxaline ring . The furan ring is then introduced through a series of reactions, including bromination and amide formation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-[2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]furan-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the quinoxaline or furan rings.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atom under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted quinoxaline-furan compounds.
Scientific Research Applications
5-bromo-N-[2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]furan-2-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
Olaquindox: A quinoxaline derivative used as an antibiotic.
Echinomycin: Another quinoxaline compound with anti-cancer properties.
Atinoleutin: Known for its anti-microbial activity.
Levomycin: Used in the treatment of bacterial infections.
Carbadox: An antibiotic used in veterinary medicine.
Uniqueness
5-bromo-N-[2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]furan-2-carboxamide is unique due to its combination of a quinoxaline core with a furan ring and a bromine atom. This structure provides it with distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
5-bromo-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12BrN3O3/c20-16-10-9-15(26-16)18(24)22-12-6-2-1-5-11(12)17-19(25)23-14-8-4-3-7-13(14)21-17/h1-10H,(H,22,24)(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYPLYOSNEKBMMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3NC2=O)NC(=O)C4=CC=C(O4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12BrN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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